molecular formula C₁₄H₁₉O₆P B1147997 (Z)-3-(Dimethoxyphosphinyloxy)-2-butenoic acid 1-phenylethyl ester CAS No. 29900-31-0

(Z)-3-(Dimethoxyphosphinyloxy)-2-butenoic acid 1-phenylethyl ester

Cat. No. B1147997
CAS RN: 29900-31-0
M. Wt: 314.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-3-(Dimethoxyphosphinyloxy)-2-butenoic acid 1-phenylethyl ester” is a complex organic compound. It contains a phosphinyloxy group, which is a functional group containing phosphorus. It also has a butenoic acid ester group, which is a type of carboxylic acid ester with a double bond in the carbon chain. The “Z” in the name indicates the geometry of the double bond, with the highest priority groups on the same side of the double bond .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phosphinyloxy group and the ester group. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phosphinyloxy and ester groups would likely have a significant impact on the compound’s structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The phosphinyloxy and ester groups could potentially be involved in a variety of reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if this compound were used as a reagent in a chemical reaction, its mechanism of action would involve the way it reacts with other compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions involving this compound could include studying its synthesis, reactions, and potential applications. This could involve developing new synthetic methods, investigating its reactivity, or exploring its use in various industrial or scientific applications .

properties

IUPAC Name

1-phenylethyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19O6P/c1-11(20-21(16,17-3)18-4)10-14(15)19-12(2)13-8-6-5-7-9-13/h5-10,12H,1-4H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXSILNSXNPGKG-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)OC(=O)/C=C(/C)\OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332230
Record name 1-phenylethyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29900-31-0
Record name 1-phenylethyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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